![molecular formula C11H14N2O2 B2722503 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrrol-2-yl)methanone CAS No. 2034454-84-5](/img/structure/B2722503.png)
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrrol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a member of morpholines . The IUPAC name for this compound is 2-oxa-5-azabicyclo[2.2.1]heptane .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the crude product was purified via column chromatography (1-5% MeOH/CH2CI2) to afford a related compound .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, 1H NMR (400 MHz, CDCl3) d 9.16 (s, 1H), 8.60 (br s, 1H), 8.58 (s, 1H), 7.85 (s, 1 H), 7.73 (d, J = 2.7 Hz, 1 H), 7.64 (dd, J = 8.7, 2.7 Hz, 1 H), 7.35 - 7.29 (m, 2H), 7.06 (dd, J = 8.7, 2.3 Hz, 1H), 6.93 (d, J = 8.7 Hz, 1 H), 4.00 - 3.88 (m, 3H), 3.85 (s, 3H), 3.75 - 3.61 (m, 2H), 3.17 (m, 1 H), 2.35 (s, 3H), 1.13 (q, J = 6.9 Hz, 1 H), 0.73 (dt, J = 7.8, 4.3 Hz, 1 H) can be used for the analysis .Chemical Reactions Analysis
The compound can be used as a reactant in the preparation of diaza/aza/phthalazines as p38 kinase inhibitors for treating inflammations .Physical and Chemical Properties Analysis
The compound has a molecular weight of 99.13 . It is a yellow to brown liquid at normal temperature . The storage temperature is between 2-8°C .Scientific Research Applications
Synthesis of Azabicyclo Compounds
- Azabicyclo[2.1.1]hexanes Synthesis : Studies describe the synthesis of 2-azabicyclo[2.1.1]hexanes, sharing structural motifs with the query compound, highlighting their importance in organic chemistry for creating naturally occurring insect antifeedants (Stevens & Kimpe, 1996).
Applications in Molecular Transformations
- Retro-Diels−Alder Reactions : Research into using furan as a diene for the preparation of condensed 1,3-oxazines indicates the role of bicyclic structures in facilitating complex molecular rearrangements, which could be analogous to applications of the compound (Stájer et al., 2004).
Potential Drug Design Applications
- Bicyclic β-Lactams Synthesis : Investigations into the synthesis of bicyclic tetrahydrofuran-fused β-lactams, which are structurally related to the compound of interest, showcase their utility in drug design, especially as precursors for developing new pharmaceuticals (Mollet et al., 2012).
Advanced Building Blocks for Drug Discovery
- Photochemical Synthesis for Drug Building Blocks : The photochemical synthesis of 2-azabicyclo[3.2.0]heptanes as advanced building blocks underscores the significance of such compounds in creating novel drug candidates, suggesting a similar potential for the compound under discussion (Druzhenko et al., 2018).
Safety and Hazards
The compound is classified as dangerous with hazard statements H314 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-12-4-2-3-10(12)11(14)13-6-9-5-8(13)7-15-9/h2-4,8-9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUSBVCWYUOEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CC3CC2CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
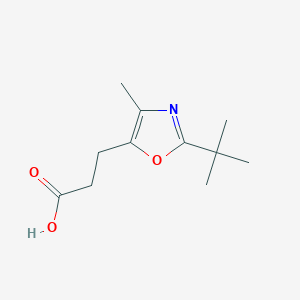
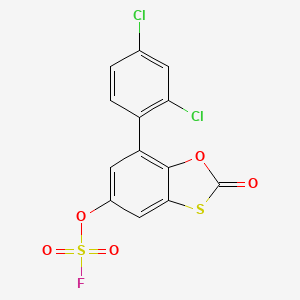
amino}benzoic acid](/img/structure/B2722422.png)
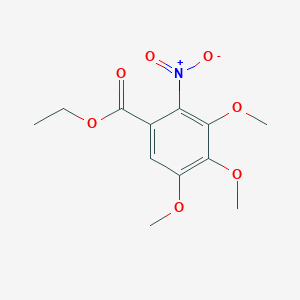
![N-(1-cyanocyclohexyl)-2-({1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)propanamide](/img/structure/B2722424.png)
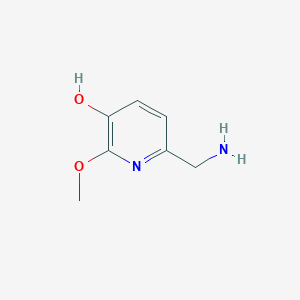

![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride](/img/structure/B2722432.png)
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2722435.png)

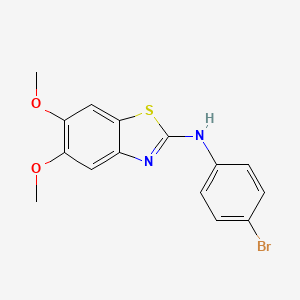
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2722438.png)
![1-{[4-(4-methylbenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2722441.png)
![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2722443.png)
